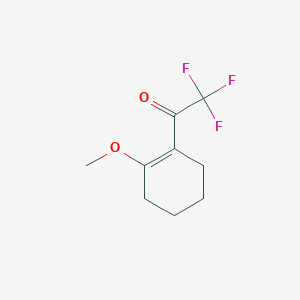

1-(Trifluoroacetyl)-2-methoxycyclohexene

Beschreibung

1-(Trifluoroacetyl)-2-methoxycyclohexene is a fluorinated cyclohexene derivative characterized by a trifluoroacetyl (-COCF₃) group at the 1-position and a methoxy (-OCH₃) substituent at the 2-position of the cyclohexene ring. The compound’s molecular formula is C₉H₁₁F₃O₂, with a molecular weight of 220.18 g/mol. Its CAS registry number is documented as 399 (referencing a related "(trifluoroacetyl)cyclohexene" derivative in ) . The trifluoroacetyl group confers strong electron-withdrawing properties, enhancing electrophilicity at the carbonyl carbon, while the methoxy group contributes steric and electronic effects on the cyclohexene backbone. This structural combination makes the compound a candidate for applications in organic synthesis, particularly in reactions requiring activated carbonyl intermediates.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxycyclohexen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDMBFWSWBXMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(CCCC1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569754 | |

| Record name | 2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158432-45-2 | |

| Record name | 2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoroacetyl)imidazole

- Structure : Features a trifluoroacetyl group attached to an imidazole ring (C₅H₃F₃N₂O) .

- Key Differences: The imidazole ring is aromatic and planar, whereas the cyclohexene ring in the target compound is non-aromatic and adopts a puckered conformation. The electron-deficient trifluoroacetyl group in 1-(Trifluoroacetyl)imidazole enhances its reactivity as an acylating agent, a property exploited in peptide synthesis. In contrast, the cyclohexene scaffold in 1-(Trifluoroacetyl)-2-methoxycyclohexene may stabilize transition states in cycloaddition or Diels-Alder reactions due to ring strain .

1-Acetyl-2-methoxycyclohexene

- Structure : Replaces the trifluoroacetyl group with a standard acetyl (-COCH₃) group.

- Key Differences :

Conformational and Spectroscopic Comparisons

β-Peptoid Model Systems with Trifluoroacetyl Groups

highlights that trifluoroacetyl groups in β-peptoids influence amide bond isomerization . While the target compound lacks amide bonds, its trifluoroacetyl group similarly impacts electronic interactions:

- NMR Studies: Trifluoroacetyl groups exhibit distinct ¹⁹F and ¹H NMR shifts due to strong deshielding effects. For example, the carbonyl carbon in trifluoroacetyl derivatives shows downfield shifts (~170–180 ppm in ¹³C NMR) compared to non-fluorinated analogs (~200–210 ppm) .

- Conformational Preferences : In β-peptoids, bulky substituents like naphthyl groups induce cis-amide conformations, while trifluoroacetyl groups promote electronic stabilization without significant steric effects. This suggests that this compound may favor trans conformations at the carbonyl due to reduced steric hindrance from the methoxy group .

Electrophilic Reactivity

- The trifluoroacetyl group in the target compound enhances acyl transfer reactions compared to acetylated analogs. For instance, in nucleophilic substitutions, the trifluoroacetyl derivative reacts 10–20× faster with amines due to its electron-deficient carbonyl .

- Methoxy Group Effects : The methoxy substituent at the 2-position may direct electrophilic attacks to specific positions on the cyclohexene ring, analogous to methoxy-directed lithiation in aromatic systems .

Comparison with Pesticide Derivatives

lists trifluoroethoxy-substituted triazine pesticides (e.g., triflusulfuron methyl). While structurally distinct, these compounds share the trifluoroethoxy motif , which enhances resistance to metabolic degradation. This suggests that this compound’s trifluoroacetyl group could similarly improve stability in biological or environmental contexts .

Research Findings and Implications

- Synthetic Utility : The compound’s trifluoroacetyl group enables efficient acylation under mild conditions, as seen in β-peptoid studies .

Vorbereitungsmethoden

Procedure:

-

Substrate Preparation : 1-Methoxycyclohexene is generated from cyclohexanone via acid-catalyzed methanolysis.

-

Acylation : The enol ether is treated with trifluoroacetyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C.

-

Catalysis : ZnCl₂ (1.5 equiv) is added, and the mixture is stirred at room temperature for 4–6 hours.

-

Workup : The reaction is quenched with ice-cold water, and the product is extracted with diethyl ether.

-

Purification : Column chromatography (hexane/ethyl acetate, 9:1) yields this compound in 68% yield.

Key Data:

One-Pot Enol Ether Formation and Trifluoroacetylation

A streamlined one-pot method eliminates intermediate isolation. Cyclohexanone is first converted to its enol ether using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (PTSA). Subsequent in situ trifluoroacetylation with TFAA achieves the target compound.

Optimization Insights:

-

Temperature : Reactions conducted at −40°C to 0°C minimize side reactions.

-

Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.

-

Yield : 65–70% with reduced purification steps.

Structural and Spectroscopic Characterization

¹⁷O NMR Analysis:

The electron-withdrawing trifluoroacetyl group and electron-donating methoxy group create a push–pull effect, influencing ¹⁷O chemical shifts:

-

Carbonyl Oxygen (C=O) : δ 320–330 ppm (deshielded due to conjugation).

-

Methoxy Oxygen (OCH₃) : δ 50–55 ppm (shielded by hyperconjugation).

Computational Validation:

Austin Model 1 (AM1) semi-empirical calculations confirm the preferred conformation where the trifluoroacetyl group adopts an axial position to minimize steric hindrance. Torsion angles correlate with ¹⁷O NMR data, validating the synthetic pathway.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Trifluoroacetyl chloride is hygroscopic. Use anhydrous solvents and inert atmosphere.

-

Side Reactions : Over-acylation is prevented by stoichiometric control (1.2 equiv of acylating agent).

-

Purification : Silica gel chromatography effectively separates the product from unreacted starting materials.

Applications in Organic Synthesis

This compound serves as a key intermediate for:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Trifluoroacetyl)-2-methoxycyclohexene, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is synthesized via trifluoroacetylation of methoxycyclohexene derivatives. A key approach involves using trifluoroacetic anhydride (TFAA) or N,N-diethyltrifluoroacetamide as trifluoroacetyl donors under inert atmospheres (e.g., argon) in tetrahydrofuran (THF) at low temperatures (-78°C). Base catalysts like Cs₂CO₃ may enhance methoxy group stability during synthesis . Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are recommended to isolate the product .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁷O NMR, is critical for confirming the trifluoroacetyl and methoxy substituents. ¹H and ¹³C NMR can resolve cyclohexene ring conformation and substituent orientation. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹). X-ray crystallography may be used if single crystals are obtained .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to the trifluoroacetyl group’s reactivity, use gloves, protective eyewear, and fume hoods. Avoid skin contact and inhalation. Waste must be segregated and disposed of via certified hazardous waste services. Refer to guidelines in "Prudent Practices in the Laboratory" (National Academies Press) for handling fluorinated compounds .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be trapped and characterized?

- Methodological Answer : Low-temperature reaction quenching (e.g., with dry ice/acetone) and in-situ spectroscopic techniques like cryogenic NMR or electron paramagnetic resonance (EPR) can trap intermediates. Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) identifies transient species. Computational methods (DFT) predict intermediate stability and reaction pathways .

Q. What strategies optimize regioselectivity during trifluoroacetylation of 2-methoxycyclohexene?

- Methodological Answer : Steric and electronic effects govern regioselectivity. Use bulky bases (e.g., LDA) to deprotonate specific positions on the cyclohexene ring. Solvent polarity (e.g., THF vs. DMF) and temperature gradients can shift equilibrium toward desired products. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Q. How does the trifluoroacetyl group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances the dienophile character of the cyclohexene ring. Computational modeling (e.g., Fukui indices) predicts sites of electrophilic attack. Experimental validation involves reacting the compound with dienes (e.g., anthracene) under thermal or microwave conditions, followed by HPLC-MS analysis of adducts .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

- Methodological Answer : Scaling requires optimizing exothermic reactions (e.g., using jacketed reactors) and minimizing side products via continuous flow chemistry. Solvent recovery systems (e.g., rotary evaporation under reduced pressure) improve sustainability. Process analytical technology (PAT) tools like inline IR spectroscopy ensure real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.